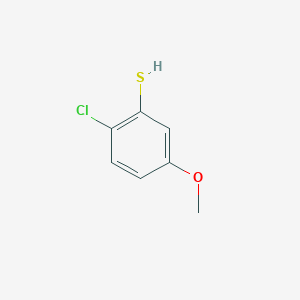
2-Chloro-5-methoxybenzenethiol
Descripción general
Descripción
2-Chloro-5-methoxybenzenethiol is a chemical compound with the molecular formula C7H7ClOS . It is used in various chemical synthesis studies .
Molecular Structure Analysis
The molecular structure of 2-Chloro-5-methoxybenzenethiol consists of a benzene ring substituted with a chlorine atom, a methoxy group, and a thiol group . The average mass of the molecule is 174.648 Da .Aplicaciones Científicas De Investigación
Antimicrobial Evaluation
2-Chloro-5-methoxybenzenethiol derivatives have been studied for their potential as antimicrobial agents. Jampílek et al. (2007) researched arylsulfanylpyrazinecarboxylic acid derivatives, derived from chloropyrazine-2-carboxylic acid and methoxybenzenethiols, for antifungal and antitubercular properties. Their study revealed compounds with significant growth inhibition of Mycobacterium tuberculosis at specific concentrations, indicating potential use as new antituberculotics (Jampílek, Doležal, & Buchta, 2007).
Synthesis of Pharmaceuticals
Methoxybenzenethiols, including 2-chloro-5-methoxybenzenethiol, play a role in synthesizing pharmaceutical compounds. Gupta et al. (2002) synthesized chloro-methoxyphenothiazines, which are known for their diverse medicinal applications such as antihistamines, anti-inflammatory drugs, and antipsychotics, through Smiles rearrangement involving 2-chloro-5-methoxybenzenethiol (Gupta, Gupta, Gupta, & Senthil Kumar, 2002).
Solid Phase Synthesis
2-Chloro-5-methoxybenzenethiol is used in solid-phase synthesis of complex organic compounds. Mourtas et al. (2001) demonstrated the synthesis of benzothiazolyl compounds using 2-aminobenzenethiol, which is structurally related to 2-chloro-5-methoxybenzenethiol, highlighting the role of these compounds in advanced organic synthesis techniques (Mourtas, Gatos, & Barlos, 2001).
Reactivity in Water Treatment
The reactivity of chlorine constituents with methoxybenzenes, including derivatives of 2-chloro-5-methoxybenzenethiol, has implications in water treatment. Sivey and Roberts (2012) researched the reactivity of free chlorine with aromatic ethers, providing insights into disinfection byproduct formation in water treatment processes (Sivey & Roberts, 2012).
Synthesis of Anticonvulsant Agents
2-Chloro-5-methoxybenzenethiol derivatives have been studied for their potential in creating anticonvulsant drugs. Faizi et al. (2017) synthesized benzodiazepine receptor agonists with 4-methoxybenzenethiol derivatives, showing significant anticonvulsant and sedative-hypnotic activities (Faizi et al., 2017).
Propiedades
IUPAC Name |
2-chloro-5-methoxybenzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClOS/c1-9-5-2-3-6(8)7(10)4-5/h2-4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTMQMZONISRXFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details














Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2383814.png)
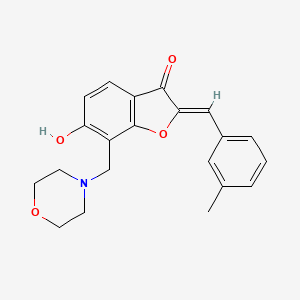
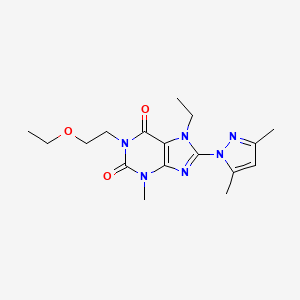
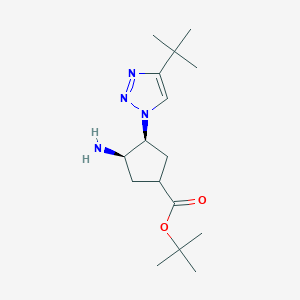
![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-methylphenyl)acetamide](/img/structure/B2383821.png)
![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2383822.png)
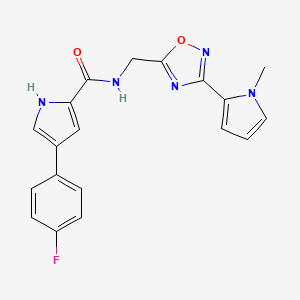

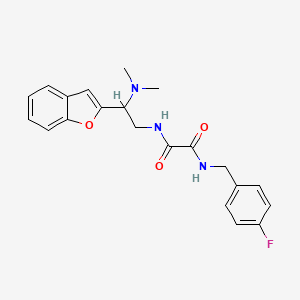
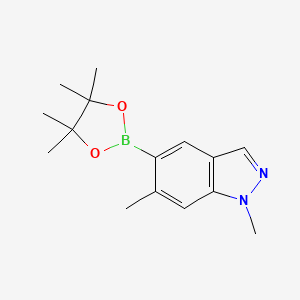
![1-[4-(Ethylsulfanyl)phenyl]-2,2,2-trifluoroethan-1-ol](/img/structure/B2383828.png)
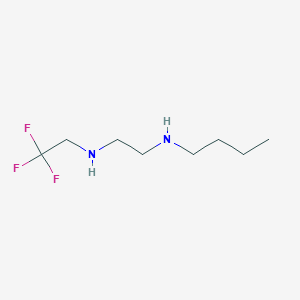
![3-[2-(3,4-dichloroanilino)-1,3-thiazol-5-yl]-3-oxo-N-phenylpropanamide](/img/structure/B2383834.png)
![(E)-4-(N,N-dimethylsulfamoyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2383836.png)